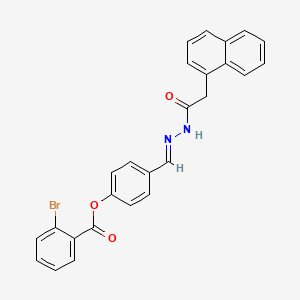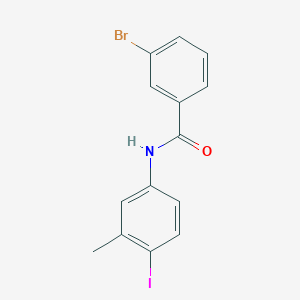![molecular formula C19H13Br3N2O3S B11540400 4-bromo-N-(4-bromophenyl)-3-[(3-bromophenyl)sulfamoyl]benzamide](/img/structure/B11540400.png)
4-bromo-N-(4-bromophenyl)-3-[(3-bromophenyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-bromophenyl)-3-[(3-bromophenyl)sulfamoyl]benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of bromine atoms in the structure may also impart unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-bromophenyl)-3-[(3-bromophenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms into the benzene rings through electrophilic aromatic substitution.
Sulfonamide Formation: Reaction of the brominated benzene with sulfonyl chloride to form the sulfonamide group.
Amide Formation: Coupling of the sulfonamide intermediate with a brominated benzoyl chloride to form the final benzamide compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-bromophenyl)-3-[(3-bromophenyl)sulfamoyl]benzamide may undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-N-(4-bromophenyl)-3-[(3-bromophenyl)sulfamoyl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biology and medicine, sulfonamide compounds are known for their antibacterial properties. This compound may be investigated for its potential as an antibacterial agent or for other therapeutic applications.
Industry
In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-bromophenyl)-3-[(3-bromophenyl)sulfamoyl]benzamide would depend on its specific application. For example, if used as an antibacterial agent, it may inhibit bacterial enzymes involved in folic acid synthesis, similar to other sulfonamides. The molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide
- 4-chloro-N-(4-chlorophenyl)-3-[(3-chlorophenyl)sulfamoyl]benzamide
Uniqueness
The uniqueness of 4-bromo-N-(4-bromophenyl)-3-[(3-bromophenyl)sulfamoyl]benzamide lies in its specific substitution pattern and the presence of multiple bromine atoms, which may impart distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C19H13Br3N2O3S |
|---|---|
Molecular Weight |
589.1 g/mol |
IUPAC Name |
4-bromo-N-(4-bromophenyl)-3-[(3-bromophenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C19H13Br3N2O3S/c20-13-5-7-15(8-6-13)23-19(25)12-4-9-17(22)18(10-12)28(26,27)24-16-3-1-2-14(21)11-16/h1-11,24H,(H,23,25) |
InChI Key |
UZDBVJYSIPNFDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11540330.png)
![2-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11540332.png)
![Ethyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}sulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11540337.png)
![4-(decyloxy)-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540338.png)
![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-6-iodophenol](/img/structure/B11540342.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B11540348.png)
![4,4'-[(4-chlorobenzene-1,3-diyl)bis(iminomethylylidene)]bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11540356.png)
![2-bromo-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol](/img/structure/B11540359.png)
![3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11540361.png)

![4-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11540373.png)
![N-[(Z)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]-3-nitrophenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11540374.png)
